molecular formula C21H19N7 B1193650 Pde10-IN-1 CAS No. 1516896-09-5

Pde10-IN-1

Katalognummer: B1193650
CAS-Nummer: 1516896-09-5
Molekulargewicht: 369.432
InChI-Schlüssel: ZLHNYULRKIEGAY-HZPDHXFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pde10-IN-1, also known as SEP-0372814, is a compound used primarily for research purposes. It is an inhibitor of phosphodiesterase 10 (PDE10), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE10 is predominantly expressed in the brain, particularly in the striatum, and is involved in various neurological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pde10-IN-1 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and identity of the compound throughout the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Pde10-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity. Substitution reactions can yield a variety of analogs with different functional groups, potentially enhancing or modifying the compound’s properties .

Wirkmechanismus

Pde10-IN-1 exerts its effects by inhibiting the activity of PDE10, an enzyme responsible for the hydrolysis of cAMP and cGMP. By inhibiting PDE10, this compound increases the intracellular levels of these cyclic nucleotides, leading to the activation of downstream signaling pathways. In the brain, this results in the modulation of dopaminergic and glutamatergic neurotransmission, which is associated with the compound’s potential therapeutic effects in neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Pde10-IN-1 is compared with other PDE10 inhibitors, such as papaverine and quinazoline-based derivatives. While all these compounds share the ability to inhibit PDE10, this compound is unique in its specific binding affinity and selectivity for PDE10. This makes it a valuable tool for studying the enzyme’s role in various biological processes and for developing new therapeutic agents .

List of Similar Compounds

Biologische Aktivität

Pde10-IN-1 is a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that hydrolyzes cyclic nucleotides such as cAMP and cGMP. This compound has garnered attention due to its potential therapeutic applications in various neurological and oncological conditions. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

PDE10A plays a crucial role in the regulation of intracellular levels of cAMP and cGMP, which are important for numerous cellular functions, including neurotransmission and cell growth. Inhibition of PDE10A by this compound leads to increased levels of these cyclic nucleotides, thereby enhancing signaling pathways that are often disrupted in diseases such as schizophrenia and cancer.

Biological Activity in Neurological Disorders

Research indicates that PDE10A is highly expressed in the striatum and is involved in dopaminergic signaling. In a study assessing the effects of PDE10A inhibition on cognitive functions, it was found that this compound significantly improved behavioral markers in animal models of schizophrenia. The compound enhanced D1 receptor signaling, which is crucial for reward processing and cognitive flexibility .

Case Study: Schizophrenia

In a proof-of-mechanism study involving patients with schizophrenia, the PDE10 inhibitor RG7203 (a related compound) was shown to enhance imaging and behavioral markers associated with reward functions . This suggests that this compound may similarly augment dopaminergic signaling, potentially offering a new avenue for treatment in schizophrenia.

Biological Activity in Cancer

PDE10A has been implicated in tumor growth, particularly in non-small cell lung cancer (NSCLC). Studies demonstrate that this compound can inhibit the proliferation of lung tumor cells by elevating intracellular cGMP levels, which activates cGMP-dependent protein kinase (PKG). This activation leads to reduced levels of oncogenic proteins such as β-catenin and cyclin D1, promoting apoptosis in cancer cells .

Data Table: Effects of this compound on Lung Tumor Cells

Compound IC50 (µmol/L) Effect on cGMP Levels Effect on Tumor Growth
This compound0.32 - 1.69IncreasedSignificant inhibition
PQ100.098IncreasedSignificant inhibition

Comparative Analysis with Other PDE Inhibitors

PDE inhibitors often exhibit varying selectivity and potency. For instance, while this compound shows high selectivity for PDE10A with low IC50 values compared to other PDEs, compounds like sildenafil (a PDE5 inhibitor) demonstrate significantly higher IC50 values against non-PDE10A targets .

Eigenschaften

IUPAC Name

2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHNYULRKIEGAY-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.